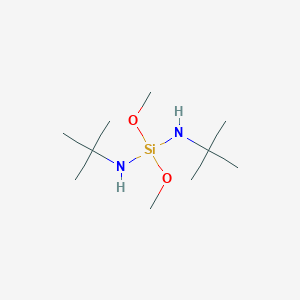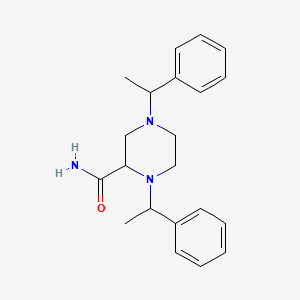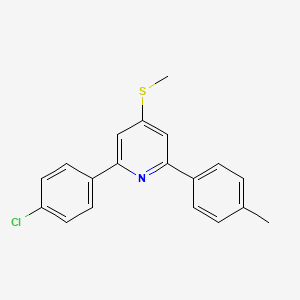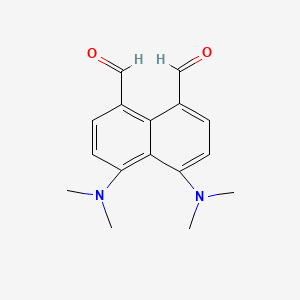![molecular formula C9H12O2 B14285933 2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one CAS No. 116417-99-3](/img/structure/B14285933.png)
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one is a heterocyclic compound that features a cyclopentane ring fused to a pyran ring
Métodos De Preparación
The synthesis of 2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one typically involves the reaction of tetra-acetyl-ethylene with cyclopentadiene . This reaction yields 3,4,4-triacetyl-2-methyl-cis-4,4a,5,7a-tetrahydrocyclopenta[b]pyran, which can then be converted into the desired compound through isomerization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms or other groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one can be compared with other similar compounds, such as:
Cyclopenta[b]pyran derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Fused heterocyclic compounds: Compounds with fused ring systems that include pyran and cyclopentane rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Número CAS |
116417-99-3 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[b]pyran-4-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(10)7-3-2-4-9(7)11-6/h6H,2-5H2,1H3 |
Clave InChI |
MPCWOKXRBCLPPU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(O1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)

![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)


![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)


![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)

